molecular formula C7H9N3O2S B1607398 4-Sulfamoylbenzimidamide CAS No. 54951-45-0

4-Sulfamoylbenzimidamide

Cat. No.: B1607398
CAS No.: 54951-45-0
M. Wt: 199.23 g/mol
InChI Key: IPNCNKQHACLMOV-UHFFFAOYSA-N
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Description

4-Sulfamoylbenzimidamide (CAS: 54951-45-0) is a benzamide derivative characterized by a sulfamoyl (-SO₂NH₂) group and an amidine (-C(=NH)NH₂) substituent on the benzene ring. Its molecular formula is C₇H₉N₃O₂S, with a molecular weight of 199.23 g/mol . The compound is synthesized from upstream precursors such as 4-cyanobenzenesulfonamide (CAS: 3119-02-6) and ammonium benzenesulfonate (CAS: 19402-64-3) .

Properties

IUPAC Name

4-sulfamoylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H3,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNCNKQHACLMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328550
Record name 4-sulfamoylbenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54951-45-0
Record name 4-sulfamoylbenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Sulfamoylbenzimidamide typically involves the reaction of 4-aminobenzenesulfonamide with cyanamide under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Sulfamoylbenzimidamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Sulfamoylbenzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Sulfamoylbenzimidamide involves its interaction with specific molecular targets, such as enzymes involved in bacterial folate synthesis. By inhibiting these enzymes, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication . This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-sulfamoylbenzimidamide with structurally and functionally related benzamide derivatives:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) CAS Number Applications References
This compound Benzene ring with sulfamoyl (-SO₂NH₂) and amidine groups C₇H₉N₃O₂S 199.23 54951-45-0 Potential fungicidal/antimicrobial agent
4-(Dimethylsulfamoyl)benzamide Benzamide with dimethylsulfamoyl (-SO₂N(CH₃)₂) group C₉H₁₂N₂O₃S 228.27 210918-06-2 Pharmaceutical intermediate
Metolazone 2-amino-5-sulfamoyl-4-chloro-N-(o-tolyl)benzamide C₁₁H₁₅ClN₃O₂S 284.77 23380-54-3 Diuretic (thiazide-like)
Bumetanide 3-amino-5-sulfamoyl-4-phenoxybenzoic acid C₁₇H₂₀N₂O₅S 364.42 28328-54-3 Loop diuretic
Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate Methyl ester with sulfamoyl and 4-methylbenzamido groups C₁₆H₁₅N₂O₅S 347.37 Not specified Fungicidal activity

Key Comparisons

Structural Variations and Bioactivity

  • Sulfamoyl Group : All compounds share a sulfamoyl group, which is critical for diuretic activity in Metolazone and Bumetanide by inhibiting renal ion transporters . In this compound, this group may contribute to antimicrobial properties, as seen in methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate, which exhibits fungicidal activity .
  • Substituent Effects :

  • Dimethylsulfamoyl in 4-(dimethylsulfamoyl)benzamide increases lipophilicity, which may improve membrane permeability but reduce solubility compared to the parent sulfamoyl group .
  • Chlorine and phenoxy groups in Metolazone and Bumetanide enhance target specificity for renal applications .

Synthesis and Stability this compound is synthesized from 4-cyanobenzenesulfonamide, whereas Metolazone and Bumetanide require multi-step reactions involving halogenation and phenoxy substitutions . The amidine group in this compound may confer instability under acidic conditions, unlike the more stable amide bonds in Metolazone and Bumetanide .

Therapeutic and Industrial Applications

  • Diuretics : Metolazone and Bumetanide are clinically used for hypertension and edema, leveraging sulfamoyl-mediated inhibition of Na⁺/Cl⁻ cotransporters .
  • Antimicrobials : Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate and this compound show promise in agriculture for fungal control, though further in vivo studies are needed .
  • Intermediates : 4-(Dimethylsulfamoyl)benzamide serves as a precursor for drug development, highlighting the versatility of sulfamoylbenzamides in medicinal chemistry .

Research Findings and Challenges

  • Biological Activity : Sulfamoylbenzamides with electron-withdrawing groups (e.g., chlorine in Metolazone) exhibit enhanced diuretic potency, while electron-donating groups (e.g., methyl in methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate) favor antifungal effects .
  • Synthetic Limitations : The amidine group in this compound complicates large-scale synthesis due to sensitivity to hydrolysis, necessitating optimized reaction conditions .
  • Toxicity Data: Limited toxicological profiles for this compound highlight a critical research gap compared to well-established drugs like Bumetanide .

Biological Activity

4-Sulfamoylbenzimidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of immunomodulation and its interactions with sphingosine-1-phosphate (S1P) receptors. This article synthesizes current research findings, case studies, and data tables related to the biological activity of this compound.

Overview of this compound

This compound is a derivative of benzimidamide, which has been studied for various biological effects. The compound's structure allows it to interact with specific biological pathways, particularly those involving S1P receptors, which are crucial in regulating immune responses and cellular functions.

The primary mechanism through which this compound exerts its biological effects is via modulation of the S1P receptor pathway. S1P is a lipid mediator that influences numerous physiological processes, including cell proliferation, survival, and migration. The interaction of this compound with S1P receptors can lead to significant immunomodulatory effects.

Table 1: S1P Receptor Subtypes and Their Functions

Receptor Subtype Biological Function
S1P1G-proteinRegulates lymphocyte egress from lymph nodes
S1P2G-proteinInvolved in vascular permeability and inflammation
S1P3G-proteinModulates cardiac function and smooth muscle contraction
S1P4G-proteinInfluences immune cell trafficking
S1P5G-proteinAssociated with central nervous system functions

Biological Activity Studies

Research has demonstrated that this compound exhibits significant biological activities in vitro. Key studies include:

Case Studies

Several case studies have explored the therapeutic implications of compounds similar to this compound:

  • Multiple Sclerosis Treatment : Research on FTY720 (fingolimod), a known S1P receptor modulator, indicates that similar compounds could be beneficial in treating autoimmune diseases like multiple sclerosis by preventing pathogenic lymphocytes from entering the central nervous system.
  • Cancer Therapy : Studies have indicated that manipulating S1P signaling may enhance the efficacy of cancer treatments by altering tumor microenvironments and immune responses.

Research Findings

Recent findings highlight the importance of further exploration into the pharmacological profiles of this compound:

  • In vivo Studies : Animal models have shown promising results regarding the compound's ability to reduce inflammation and modulate immune responses effectively.
  • Potential Side Effects : While beneficial, modulation of S1P pathways can lead to adverse effects such as cardiovascular issues or increased susceptibility to infections, necessitating careful evaluation in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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